
SB-277011
Overview
Description
SB-277011, also known as SB-277011A, is a potent and selective dopamine D3 receptor antagonist. It is highly selective for dopamine D3 receptors over dopamine D2 receptors and lacks any partial agonist activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-277011 involves multiple steps, starting with the preparation of the key intermediate, trans-N-[4-[2-(6-cyano-3,4-dihydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
SB-277011 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Addiction Treatment
Cocaine and Nicotine Dependency
SB-277011A has been extensively researched for its effects on cocaine and nicotine addiction. Studies demonstrate that this compound can reverse the rewarding effects of these substances, making it a potential therapeutic agent for addiction management.
- Mechanism of Action : SB-277011A selectively antagonizes D3 receptors, which play a crucial role in the reward pathways associated with drug addiction. By blocking these receptors, the compound may reduce the reinforcing effects of drugs like cocaine and nicotine, thereby decreasing drug-seeking behavior.
Table 1: Effects of SB-277011A on Drug-Seeking Behavior
Substance | Dose (mg/kg) | Effect on Drug-Seeking Behavior |
---|---|---|
Cocaine | 1 - 10 | Inhibits self-administration; reduces craving |
Nicotine | 3 - 10 | Blocks cue-induced reinstatement of seeking behavior |
Methamphetamine | 12 | Attenuates METH-enhanced brain stimulation response |
Case Study Insights
In a study examining the effects of SB-277011A on methamphetamine (METH) exposure, pretreatment with 12 mg/kg significantly reduced METH-enhanced brain stimulation reward (BSR), indicating its effectiveness in mitigating stimulant-induced reward pathways .
Treatment of Schizophrenia
SB-277011A is also being explored for its potential use in treating schizophrenia, particularly in patients with comorbid substance use disorders. The selective blockade of D3 receptors may help alleviate some symptoms associated with schizophrenia without exacerbating side effects commonly linked to antipsychotic medications.
- Potential Benefits : The compound's ability to modulate dopaminergic activity could provide therapeutic benefits in managing both psychotic symptoms and addictive behaviors in these patients.
Neuropharmacological Research
The pharmacokinetics and receptor occupancy of SB-277011A have been studied using positron emission tomography (PET) imaging. These studies have shown dose-dependent decreases in dopamine D3 receptor binding following administration of SB-277011A, confirming its action on the target receptors .
Table 2: D3 Receptor Occupancy Following SB-277011A Administration
Dose (mg/kg) | Binding Reduction (%) | Brain Regions Affected |
---|---|---|
2 | 13 | SN & VTA > thalamus > GP > VST > caudate > putamen |
5 | 20 | Similar pattern across regions |
Implications for Future Research
The research surrounding SB-277011A indicates several avenues for future exploration:
- Long-term Efficacy : Studies assessing the long-term effects of SB-277011A on relapse rates in addiction models.
- Combination Therapies : Investigating its use alongside other therapeutic agents to enhance treatment outcomes in dual diagnosis patients.
- Side Effects Profile : Further research is needed to understand the potential side effects, particularly concerning tardive dyskinesia in patients already receiving antipsychotic treatment .
Mechanism of Action
SB-277011 exerts its effects by selectively antagonizing dopamine D3 receptors. This action blocks the binding of dopamine to these receptors, thereby modulating the dopaminergic signaling pathways involved in reward and addiction. The compound’s high selectivity for dopamine D3 receptors over dopamine D2 receptors makes it particularly useful in studying the specific roles of these receptors in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
BP 897: A partial agonist of dopamine D3 receptors.
S 33084: Another selective dopamine D3 receptor antagonist.
Uniqueness
SB-277011 is unique due to its high selectivity for dopamine D3 receptors and its lack of partial agonist activity. This makes it a valuable tool for studying the specific roles of dopamine D3 receptors without the confounding effects of partial agonism. Additionally, its ability to penetrate the blood-brain barrier and its high oral bioavailability further enhance its utility in both research and potential therapeutic applications .
Biological Activity
SB-277011, also known as SB-277011A, is a selective antagonist of the dopamine D3 receptor, which has garnered attention for its potential therapeutic applications in addiction and other neuropsychiatric disorders. This compound exhibits high affinity for the D3 receptor, demonstrating significant selectivity over other dopamine receptor subtypes and various other receptors.
Affinity and Selectivity
SB-277011A demonstrates a high binding affinity for the human dopamine D3 receptor (pKi ≈ 7.95) and shows over 100-fold selectivity against the D2 receptor and more than 66 other receptors, enzymes, and ion channels. This selectivity is crucial for minimizing off-target effects associated with non-selective dopamine antagonists .
The primary mechanism of SB-277011A involves blocking the D3 receptors in the brain, which plays a significant role in modulating dopaminergic signaling related to reward pathways. In vivo studies have shown that administration of SB-277011A can reverse drug-induced alterations in dopamine efflux in specific brain regions, notably the nucleus accumbens, without affecting locomotor activity or inducing catalepsy .
Pharmacokinetics
In pharmacokinetic studies, SB-277011A has been shown to penetrate the central nervous system effectively. Its administration leads to dose-dependent reductions in dopamine D3 receptor binding across various brain regions, including the striatum and thalamus .
Addiction Studies
SB-277011A has been evaluated in several animal models for its efficacy in treating substance use disorders:
- Nicotine Dependence : In studies involving nicotine-enhanced brain stimulation reward (BSR), conditioned locomotor activity (LMA), and conditioned place preference (CPP), SB-277011A demonstrated a dose-dependent reduction in these behaviors, suggesting its potential utility in treating nicotine addiction .
- Cocaine and Methamphetamine : The compound has also been shown to inhibit self-administration of cocaine and methamphetamine in rats, indicating its potential role in reducing cravings and preventing relapse during withdrawal periods .
Study on Dopamine Receptor Binding
In a study involving primates, SB-277011A was administered at varying doses to observe its impact on [11C]-(1)-PHNO binding, a radioligand used to quantify D3 receptor occupancy. Results indicated that higher doses led to significant reductions in binding across multiple regions of interest (ROI), with the most substantial effects observed in the substantia nigra and ventral tegmental area (SN&VTA) compared to other regions like the caudate and putamen .
Dose (mg/kg) | SN&VTA (%) | GP (%) | Thalamus (%) | VST (%) | Caudate (%) | Putamen (%) |
---|---|---|---|---|---|---|
0.5 | 83 | 68 | 68 | 40 | 25 | 12 |
2 | 80 | 70 | 45 | 21 | 8 | |
5 | 102 | 87 | 97 | 62 | 41 |
Behavioral Impact Studies
In behavioral assays, SB-277011A was found to significantly reverse prepulse inhibition deficits in isolation-reared rats at specific doses but did not affect spontaneous locomotion or stimulant-induced hyperlocomotion. This suggests that while it can modulate certain behavioral responses related to stress or isolation, it does not broadly disrupt normal motor function .
Q & A
Basic Research Questions
Q. What is the receptor selectivity profile of SB-277011, and how does it influence experimental design in dopamine research?
this compound is a potent and selective dopamine D3 receptor antagonist with pKi values of 8.0, 6.0, 5.0, and <5.2 for D3, D2, 5-HT1D, and 5-HT1B receptors, respectively . This selectivity allows researchers to isolate D3-mediated effects in behavioral and neurochemical studies. For example, in studies investigating schizophrenia or drug addiction, this compound’s minimal D2 activity reduces confounding extrapyramidal side effects (e.g., catalepsy) compared to non-selective antagonists. Experimental designs should include control groups using D2-selective antagonists (e.g., haloperidol) to distinguish D3-specific mechanisms .
Q. What validated behavioral models are appropriate for assessing this compound’s effects on cognitive function in schizophrenia research?
The Morris water maze (MWM) test in MK-801-treated mice is a validated model for evaluating cognitive deficits relevant to schizophrenia. This compound (10–20 mg/kg) did not reverse MK-801-induced spatial memory impairment, unlike ziprasidone or SCH-23390, suggesting D3 antagonism may not directly modulate cognitive deficits in this paradigm . Researchers should pair MWM with complementary assays (e.g., prepulse inhibition) to assess broader behavioral domains.
Q. What pharmacokinetic parameters of this compound are critical for dosing in chronic studies?
this compound exhibits species-dependent oral bioavailability: 35% in rats, 43% in dogs, and 2% in cynomolgus monkeys due to high first-pass metabolism by aldehyde oxidase . Chronic dosing in rodents should account for moderate plasma clearance (20 mL/min/kg in rats), while primate studies may require higher doses or alternative administration routes (e.g., intravenous) to achieve therapeutic CNS concentrations.
Advanced Research Questions
Q. How do interspecies differences in this compound metabolism impact translational research from rodents to primates?
In vitro studies show that human liver homogenates metabolize this compound at a rate 35-fold higher than microsomes, primarily via aldehyde oxidase, a pathway less active in rodents . This metabolic disparity explains the low oral bioavailability in monkeys (2%) compared to rats (35%). Translational studies must incorporate human hepatocyte assays or genetically modified animal models expressing human aldehyde oxidase to predict clinical pharmacokinetics accurately.
Q. How can researchers address contradictory findings in this compound’s efficacy across behavioral paradigms?
For instance, this compound delays ejaculation in rat mating tests but fails to improve MK-801-induced cognitive deficits . Such contradictions may arise from differing D3 receptor roles in discrete neural circuits. Researchers should employ region-specific pharmacological manipulations (e.g., intracerebral microinjections) or optogenetic tools to isolate D3 receptor functions in target brain regions (e.g., nucleus accumbens vs. prefrontal cortex).
Q. What in vitro assays are recommended to predict this compound’s metabolic stability in humans?
Liver homogenate assays (rather than microsomes) are critical for assessing this compound’s human metabolic stability, as aldehyde oxidase activity is retained only in homogenates . Co-administration with aldehyde oxidase inhibitors (e.g., raloxifene) in these assays can clarify enzyme-specific contributions.
Q. How should researchers control for off-target effects of this compound given its affinity for 5-HT receptors?
Although this compound has low 5-HT1B/1D affinity (pKi <5.2), high doses (>10 mg/kg in rats) may engage off-target receptors. Experimental designs should include:
- Dose-response curves to identify selective vs. non-selective effects.
- Co-administration with 5-HT1B/1D antagonists (e.g., GR-127935) to isolate D3-mediated responses .
Q. Methodological Considerations
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in preclinical studies?
Non-linear regression models (e.g., sigmoidal dose-response curves) should quantify EC50/ED50 values for behavioral outcomes (e.g., ejaculation latency ). For neurochemical data (e.g., dopamine release in microdialysis studies), mixed-effects models can account for inter-animal variability and repeated measures.
Q. How can researchers validate this compound’s brain penetration in novel species or disease models?
Quantitative whole-body autoradiography or LC-MS/MS analysis of brain-to-plasma ratios post-administration is essential. In rats, this compound achieves sufficient CNS penetration, but species with high P-glycoprotein expression (e.g., primates) may require co-administration of efflux transporter inhibitors .
Q. Data Interpretation and Reporting
Q. How should conflicting results between this compound and other D3 antagonists (e.g., NGB-2904) be contextualized in publications?
Discrepancies may arise from differences in receptor binding kinetics or off-target profiles. Researchers should compare in vitro binding assays (e.g., kon/koff rates) and in vivo pharmacokinetic data to explain divergent outcomes. Transparent reporting of compound purity (>98% by HPLC) and batch-specific variability (via COA citations) is critical .
Properties
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWRVVHPJFLNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944188 | |
Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215803-78-4 | |
Record name | SB 277011 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215803784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.